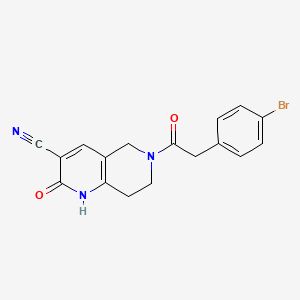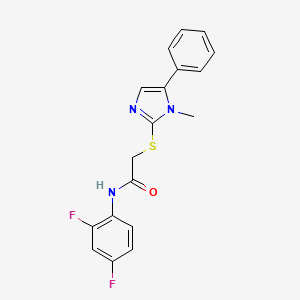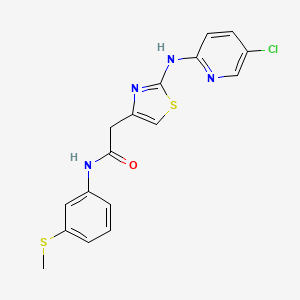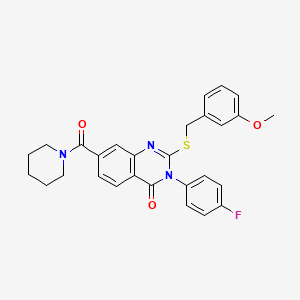
3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-((3-methoxybenzyl)thio)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26FN3O3S and its molecular weight is 503.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity and Synthesis
The compound and its derivatives have been explored for their potential biological activities. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, structurally related to the compound , have been synthesized and studied. These compounds, due to the presence of fluorine substituents, showed potential inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents. The structural studies also revealed the formation of a 3D network through hydrogen bonds and π-π interactions, enhancing the solubility of these compounds, which is a crucial factor in drug development (Sun et al., 2019).
Radiopharmaceutical Applications
The compound has been studied for its potential in radiopharmaceutical applications. 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, structurally similar to the compound, was successfully radioiodinated, and its biodistribution was analyzed in tumor-bearing mice. This study was pivotal in exploring the compound's role in developing potent radiopharmaceuticals targeting tumor cells, showcasing its potential in diagnostic imaging and therapy (Al-Salahi et al., 2018).
Anti-Microbial and Anti-Tubercular Applications
The compound's derivatives have demonstrated significant anti-bacterial and anti-fungal activities. Tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'substitutedbenzylidine)-3-(4nitrophenyl amino) thiazolo quinazoline derivatives, structurally related to the compound, exhibited potent in vitro antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents (Selvam & Palanirajan, 2010). Additionally, the 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, pointing towards its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Anti-Cancer Applications
The compound and its derivatives have been synthesized and evaluated for their anticancer activities. A series of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds showed good inhibitory effects against various pathogens, suggesting their potential in treating cancer by targeting specific microbial agents (Yan et al., 2016). Furthermore, the synthesized compounds 1-18, based on the 4(3H)-quinazolinone derivatives, were evaluated for their antimicrobial and anticancer potentials, indicating the potential of these compounds in cancer therapy (Deep et al., 2013).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3S/c1-35-23-7-5-6-19(16-23)18-36-28-30-25-17-20(26(33)31-14-3-2-4-15-31)8-13-24(25)27(34)32(28)22-11-9-21(29)10-12-22/h5-13,16-17H,2-4,14-15,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGTLBEMWMQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
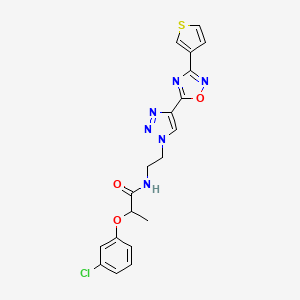
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)
![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)

![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)
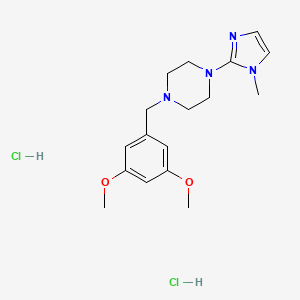
![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2405427.png)

